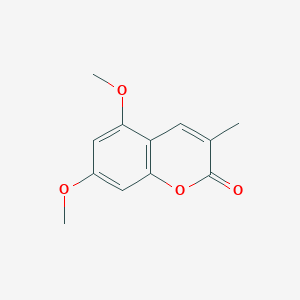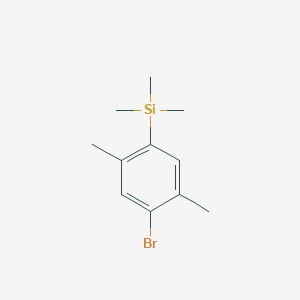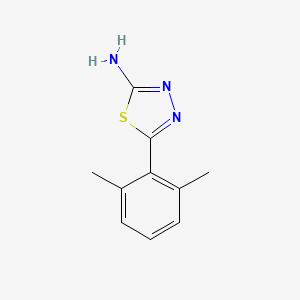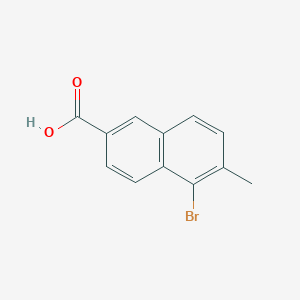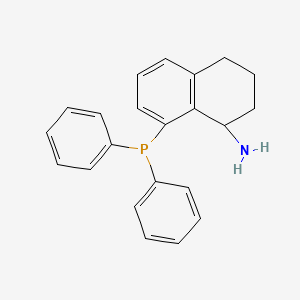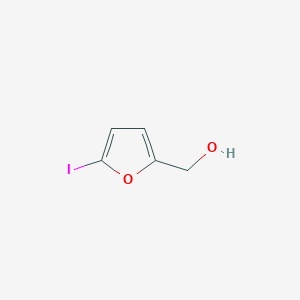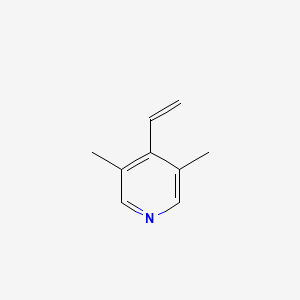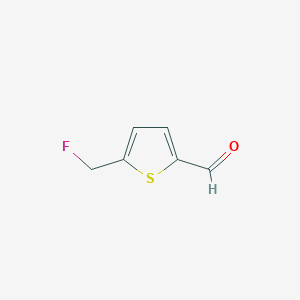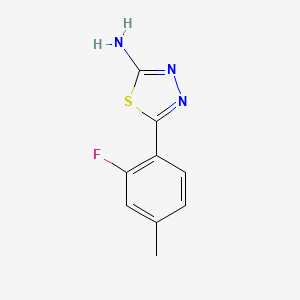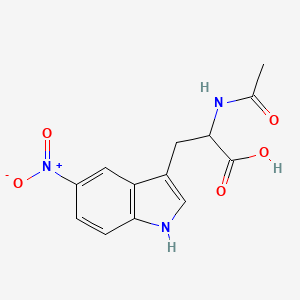
N-Acetyl-5-nitro-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-5-nitro-L-tryptophan is a derivative of the amino acid tryptophan, which is known for its role in protein synthesis and as a precursor to serotonin. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and a nitro group attached to the 5-position of the indole ring. The modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-nitro-L-tryptophan typically involves the nitration of N-acetyl-L-tryptophan. The process begins with the acetylation of L-tryptophan to form N-acetyl-L-tryptophan. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 5-position of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-5-nitro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Reduction: The major product of the reduction of this compound is N-Acetyl-5-amino-L-tryptophan.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
N-Acetyl-5-nitro-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a radioprotective agent.
Medicine: Research has shown its potential in protecting cells from radiation-induced damage, making it a candidate for developing radioprotective drugs.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of N-Acetyl-5-nitro-L-tryptophan involves its interaction with cellular components to exert its effects. The compound is known to modulate oxidative stress and enhance the activity of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. It also helps in maintaining mitochondrial membrane integrity and inhibiting apoptosis, thereby protecting cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tryptophan: Lacks the nitro group and has different biological properties.
5-Nitro-L-tryptophan: Lacks the acetyl group and has different chemical reactivity.
N-Acetyl-5-chloro-L-tryptophan: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
N-Acetyl-5-nitro-L-tryptophan is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H13N3O5 |
|---|---|
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
2-acetamido-3-(5-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)15-12(13(18)19)4-8-6-14-11-3-2-9(16(20)21)5-10(8)11/h2-3,5-6,12,14H,4H2,1H3,(H,15,17)(H,18,19) |
Clave InChI |
PQDSDKKISWCJKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



